6,6',6'',6'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid)
Overview
Description
6,6',6'',6'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) is a useful research compound. Its molecular formula is C60H34O8 and its molecular weight is 882.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,6',6'',6'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6',6'',6'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) : Pyrene-based conjugated molecules, which include derivatives of 6,6',6'',6'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid), are utilized in OLEDs due to their electroluminescent properties (Salunke et al., 2014).
Environmental Research : 2,6-Dimethylnaphthalene, a component of petroleum products and structurally related to naphthoic acid, is used in studies on the disposition of xenobiotics in marine environments affected by petroleum pollution (Schnell, Gruger, & Malins, 1980).
Fluorescence and Lightfastness : Tetrakis(arylethynyl)pyrenes, related to the pyrene core of the compound , show promising fluorescence solvatochromicity and better lightfastness compared to other compounds like coumarin (Fujimoto et al., 2009).
Conductivity : The 1,3,6,8-tetrakis(ethylthio)pyrene-DDQ complex, another derivative, demonstrates significant room-temperature conductivity, indicating potential applications in electronic materials (Lee, Huang, Wang, & Wang, 1995).
Supramolecular Assemblies : The interaction of 2-hydroxy-6-Naphthoic acid with polymers can lead to the formation of micellar structures, nanostructured thin films, and nanoporous materials, suggesting applications in material science and nanotechnology (Bharatiya, Schumers, Poggi, & Gohy, 2013).
Metal-Free Hydrogen Production : A pyrene-porphyrin-based crystalline covalent organic framework (COF) has been utilized for metal-free hydrogen production, demonstrating its utility in energy-related applications (Bhunia et al., 2017).
Chemosensing : Azine-linked pyrene frameworks are highly sensitive and selective in chemosensing applications, such as detecting explosives like 2,4,6-trinitrophenol (Dalapati et al., 2013).
Geothermal Tracers : Polyaromatic sulfonate compounds, which are related to naphthoic acid derivatives, are effective as tracers in high-temperature geothermal reservoirs (Rose, Benoit, & Kilbourn, 2001).
Properties
IUPAC Name |
6-[3,6,8-tris(6-carboxynaphthalen-2-yl)pyren-1-yl]naphthalene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H34O8/c61-57(62)43-13-5-31-21-39(9-1-35(31)25-43)51-29-52(40-10-2-36-26-44(58(63)64)14-6-32(36)22-40)48-19-20-50-54(42-12-4-38-28-46(60(67)68)16-8-34(38)24-42)30-53(49-18-17-47(51)55(48)56(49)50)41-11-3-37-27-45(59(65)66)15-7-33(37)23-41/h1-30H,(H,61,62)(H,63,64)(H,65,66)(H,67,68) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLBRFPPYPOWIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)C7=CC8=C(C=C7)C=C(C=C8)C(=O)O)C9=CC1=C(C=C9)C=C(C=C1)C(=O)O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H34O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
882.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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